molecular formula C15H12F2N2O B11851228 3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one

3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one

Cat. No.: B11851228
M. Wt: 274.26 g/mol
InChI Key: VCFIPGMTGKAAPU-UHFFFAOYSA-N
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Description

3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-fluorobenzaldehyde and 3-fluorobenzylamine can lead to the formation of an intermediate, which is then cyclized to form the azetidinone ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2-chlorophenyl)-1-(3-chlorophenyl)azetidin-2-one
  • 3-Amino-4-(2-bromophenyl)-1-(3-bromophenyl)azetidin-2-one
  • 3-Amino-4-(2-methylphenyl)-1-(3-methylphenyl)azetidin-2-one

Uniqueness

Compared to similar compounds, 3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12F2N2O

Molecular Weight

274.26 g/mol

IUPAC Name

3-amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C15H12F2N2O/c16-9-4-3-5-10(8-9)19-14(13(18)15(19)20)11-6-1-2-7-12(11)17/h1-8,13-14H,18H2

InChI Key

VCFIPGMTGKAAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N)F

Origin of Product

United States

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